6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of methoxy groups and a unique azetidine moiety further enhances its chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
It is believed to interact with its target enzyme, leading to changes in the enzyme’s activity . This interaction could potentially alter the levels of cyclic nucleotides within the cell, affecting various cellular processes .
Biochemical Pathways
Given its target, it is likely to impact pathways involving cyclic nucleotides . These pathways play a role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target, it is likely to influence cellular processes regulated by cyclic nucleotides . This could potentially include processes such as cell proliferation, differentiation, and apoptosis .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Azetidine Moiety: The azetidine ring is synthesized through cyclization reactions involving suitable amine and halide precursors.
Coupling Reactions: The final step involves coupling the azetidine moiety with the quinazoline core under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or nucleophiles under basic conditions.
Major Products
Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
6,7-Dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Investigation of its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Azetidine Derivatives: Compounds with azetidine rings but different core structures.
Methoxy-Substituted Compounds: Compounds with methoxy groups on different aromatic or heterocyclic cores.
Uniqueness
6,7-Dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is unique due to its specific combination of a quinazoline core, methoxy groups, and an azetidine moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
6,7-Dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is a quinazoline derivative recognized for its diverse biological activities. Quinazoline compounds are known for their pharmacological potential, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
Chemical Formula : C17H21N3O2
CAS Number : 2549049-55-8
IUPAC Name : 4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6,7-dimethoxyquinazoline
The unique structure of this compound contributes to its biological activity through specific interactions with molecular targets in various biological pathways.
Anticancer Activity
Research has shown that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain quinazoline compounds inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In particular:
- Molecular Docking Studies : Molecular docking analyses indicate that quinazoline derivatives can bind effectively to key enzymes involved in cancer cell growth. For example, substituted tetrazoloquinazolines have shown promising results against breast cancer cell lines through enhanced binding affinity to target proteins .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated alongside other quinazoline derivatives:
Compound | % Inhibition at 500 µg/ml | IC50 (µg/ml) |
---|---|---|
Compound 1 | 60.72% | 2.2027 |
Compound 2 | 27.93% | 2.9102 |
Compound 3 | 49.33% | 2.8393 |
Compound 4 | 55.24% | 1.772 |
Compound 4 exhibited the highest anti-inflammatory activity among the tested derivatives . The mechanism involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
Antioxidant Properties
Antioxidant activity is another significant aspect of the biological profile of quinazoline derivatives. Studies have shown that compounds with hydroxyl groups exhibit enhanced antioxidant effects:
- Evaluation Methods : Various assays such as CUPRAC and ABTS have been utilized to assess antioxidant activity. These methods have proven more sensitive compared to traditional DPPH assays .
Similar Compounds
Several compounds share structural similarities with this compound:
Compound Name | Biological Activity |
---|---|
4-Hydroxy-2-quinolones | Antibacterial and antifungal |
6,7-Dimethoxyquinazoline derivatives | Anti-inflammatory and anticancer |
These compounds exhibit a range of biological activities due to their structural features and functional groups.
Unique Mechanisms
The unique substitution pattern in the structure of this compound allows it to interact distinctly with molecular targets compared to other quinazolines. This specificity may enhance its therapeutic efficacy in treating various diseases.
Properties
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-6,7-dimethoxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-25-18-6-16-17(7-19(18)26-2)21-12-22-20(16)24-10-15(11-24)23-8-13-4-3-5-14(13)9-23/h6-7,12-15H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPYWHPKACBWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)N4CC5CCCC5C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.